2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-4(1-2-7)8-3-9-5/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKRPSHCFXLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-59-0 | |
| Record name | 2-(5-bromo-1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 5 Bromo 1,3 Thiazol 4 Yl Acetonitrile and Analogous Thiazole Acetonitriles
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation
The construction of the thiazole heterocycle is a foundational step in the synthesis of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile. The Hantzsch thiazole synthesis remains one of the most prevalent and versatile methods for this purpose.
Hantzsch Thiazole Synthesis and its Adaptations for Brominated Derivatives
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction in heterocyclic chemistry. youtube.com The traditional method involves the reaction of an α-haloketone with a thioamide. bepls.comnih.gov This reaction is known for its simplicity and the ability to introduce a wide range of functional groups onto the thiazole ring. bepls.com The mechanism proceeds through a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comacs.org
The cyclocondensation of α-haloketones with thioureas or thiocarbamates is a direct and widely utilized application of the Hantzsch synthesis to produce 2-aminothiazole (B372263) derivatives. researchgate.netresearchgate.net In this reaction, the thiourea (B124793) acts as the thioamide component. The process is typically carried out by heating the reactants in a suitable solvent, such as ethanol. youtube.com The initial product formed is often a hydrohalide salt of the thiazole, which is then neutralized with a weak base to yield the final product. youtube.com This robust method allows for the synthesis of a diverse array of substituted thiazoles by varying the starting α-haloketone and the thiourea derivative. nih.gov
Table 1: Examples of Hantzsch Cyclocondensation Reactions
| α-Haloketone | Thioamide/Thiourea | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol (B129727), Heat | 99% | youtube.com |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Substituted 2-hydrazinyl-4-phenylthiazole | Multicomponent reaction | Good | asianpubs.org |
| 3-Bromo-1,1,1-trifluoropropan-2-one | Thioacetamide | 4-Hydroxy-2-methyl-4-(trifluoromethyl)-4,5-dihydro-1,3-thiazole | Not specified | Not specified | researchgate.net |
Table 2: One-Pot Thiazole Synthesis Examples
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Class | Reference |
|---|---|---|---|---|---|
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Carbonyl compounds | - | Thiazolyl-pyrazole derivatives | acgpubs.org |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid / Ethanol-water | Substituted Hantzsch thiazole derivatives | mdpi.com |
| Ethylarenes | N-Bromosuccinimide (NBS) | Thiourea | Water | 2-Aminothiazoles | nih.govmdpi.com |
Synthesis via Cyanothioacetamide and α-Haloketone Reactions
A specific variation of the Hantzsch synthesis that is relevant to the synthesis of thiazole acetonitriles involves the use of cyanothioacetamide. However, to synthesize the target compound, this compound, the acetonitrile (B52724) moiety must be part of the α-haloketone precursor. The reaction would involve a derivative of 1-halo-3-cyanopropan-2-one reacting with a thioamide.
Alternatively, reacting cyanothioacetamide with various α-bromocarbonyl compounds provides a direct route to 2-substituted thiazoles where the substituent is derived from the α-bromocarbonyl. For example, the synthesis of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles has been achieved by reacting a thioamide derivative with α-bromocarbonyl compounds in DMF. nih.gov This demonstrates the utility of the Hantzsch reaction in constructing complex thiazoles from functionalized thioamides and α-halo carbonyl precursors. nih.gov
Regioselective Bromination Strategies for Thiazole Rings
Once the thiazole-4-acetonitrile ring is formed, the next critical step is the introduction of a bromine atom at the C5 position. This requires a highly regioselective bromination method to avoid the formation of unwanted isomers.
Electrophilic Aromatic Substitution (SEAr) for C5-Bromination
Electrophilic aromatic substitution (SEAr) is the most common method for introducing a halogen to an aromatic ring system, including thiazoles. mdpi.com The regioselectivity of this reaction on the thiazole ring is governed by the electron density at each carbon position. Theoretical calculations and experimental observations indicate that the C5 position is the primary site for electrophilic attack, making it the most reactive position for bromination. researchgate.net The general order of reactivity for thiazole protons is H2 > H5 >> H4. lookchem.com
Various brominating agents can be employed, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a suitable solvent. researchgate.netmdpi.com The synthesis of the complete family of bromothiazoles, including 5-bromothiazole (B1268178), has been systematically studied and optimized. acs.orgnih.gov These studies confirm that direct bromination can be controlled to selectively yield the C5-brominated product, which is a key intermediate for the target compound. While direct electrophilic substitution on the thiazole ring system was once considered challenging, methodologies have now been developed for the successful halogenation of these electron-deficient heterocycles. udayton.edu
Table 3: Regioselective Bromination of Thiazole Derivatives
| Thiazole Substrate | Brominating Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Thiazole | N-Bromosuccinimide (NBS) | CCl₄, reflux | 2-Bromothiazole | lookchem.com |
| 2-Bromothiazole | Bromine (Br₂) | Acetic acid | 2,5-Dibromothiazole | lookchem.com |
| 2,4-Dibromothiazole | Isopropylmagnesium chloride (debromination) | Not specified | 2-Bromothiazole or 4-Bromothiazole | lookchem.com |
Bromination of Thiazole Derivatives Preceding Acetonitrile Introduction
The direct bromination of thiazole derivatives is a well-established method for introducing a bromine atom onto the heterocyclic ring. The regioselectivity of this reaction is highly dependent on the substituents already present on the thiazole core. For the synthesis of the target compound, a precursor such as a 4-substituted-1,3-thiazole is often utilized.
Sequential bromination and debromination steps are frequently employed to achieve the desired substitution pattern, with a variety of brominating agents and reaction conditions being utilized to optimize yields and selectivity. researchgate.netacs.orglookchem.comnih.gov For instance, the synthesis of the full family of bromothiazoles, including 5-bromothiazole, has been revisited to develop optimized and safer protocols that avoid the use of elemental bromine. researchgate.netacs.orglookchem.comnih.gov
Table 1: Examples of Bromination of Thiazole Derivatives
| Starting Material | Brominating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminothiazole | NaNO₂, HBr, CuBr₂ | Not specified | 2-Bromothiazole | Not specified | nih.gov |
| 4-Methylthiazole | NBS | Not specified | 5-Bromo-4-methylthiazole | Not specified | |
| 2,4-Disubstituted thiazole | NBS | Light irradiation | 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Not specified | nih.gov |
Functionalization of Thiazole Scaffolds via Organometallic Approaches
Organometallic chemistry provides powerful tools for the selective functionalization of the thiazole ring. These methods often involve the generation of a thiazolyl organometallic species, which can then react with a suitable electrophile to introduce the desired acetonitrile group or a precursor.
Selective Lithiation and Subsequent Electrophilic Quenching at the 5-Position
Directed ortho-metalation, or in the case of heterocycles, directed lithiation, is a key strategy for regioselective functionalization. By choosing the appropriate directing group and lithiating agent, it is possible to deprotonate a specific position on the thiazole ring, creating a nucleophilic center. For the synthesis of this compound, a strategy could involve the lithiation of a 2,4-disubstituted thiazole at the 5-position, followed by quenching with an electrophile that can be converted to the acetonitrile group.
Studies have shown that the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) occurs selectively at the 5-position. researchgate.net The resulting lithiated species can then react with various electrophiles. researchgate.net While direct quenching with a cyanomethylating agent is not explicitly detailed for this specific substrate, this methodology provides a clear pathway for such a transformation. The choice of the lithiating agent and reaction conditions is crucial to avoid unwanted side reactions, such as ring cleavage, which has been observed in the lithiation of some methyl-substituted isothiazoles. nih.govresearchgate.net
Palladium-Catalyzed Coupling Reactions for Thiazole Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of thiazole derivatives. Reactions such as Suzuki, Stille, and Negishi couplings allow for the formation of carbon-carbon bonds between the thiazole ring and various partners.
For the synthesis of thiazole acetonitriles, a palladium-catalyzed α-arylation of a nitrile with a brominated thiazole derivative is a plausible approach. While the direct α-arylation of acetonitrile with bromothiazoles is not extensively documented, the palladium-catalyzed α-arylation of other activated C-H acids, such as ketones and esters, with aryl halides is a well-developed field. nih.govnih.gov These methodologies could potentially be adapted for the synthesis of the target compound.
Alternatively, a Negishi coupling approach could be employed. This would involve the preparation of a thiazolylzinc reagent, which could then be coupled with a haloacetonitrile in the presence of a palladium catalyst. The Negishi coupling is known for its functional group tolerance and has been used for the synthesis of complex molecules containing heteroaromatic rings.
Routes Involving Acetonitrile Group Introduction
The introduction of the acetonitrile moiety is a critical step in the synthesis of the target compound. This can be achieved through various methods, including the reaction of a brominated precursor with a cyanide source or the transformation of a pre-installed functional group.
Reaction of Brominated Thiazole Precursors with Acetonitrile or Cyanide Sources
A direct approach to introduce the acetonitrile group is the reaction of a suitable brominated thiazole precursor with a cyanide source. This can be achieved through a nucleophilic substitution reaction where the bromide is displaced by a cyanide anion. For example, the reaction of a 5-bromo-4-(halomethyl)thiazole with sodium or potassium cyanide would be a direct route to the target compound.
Another strategy involves the palladium-catalyzed cyanation of a bromothiazole derivative. This method typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. Palladium-catalyzed cyanation has proven to be a versatile method for the synthesis of a wide range of aryl and heteroaryl nitriles.
Transformations of Bromomethyl-Thiazole Intermediates
An alternative and widely used strategy involves the synthesis of a bromomethyl-thiazole intermediate, which can then be converted to the desired acetonitrile. This two-step approach often provides a more reliable and higher-yielding route.
The synthesis of the bromomethyl intermediate can be achieved through the bromination of a corresponding methylthiazole derivative using a reagent like N-bromosuccinimide (NBS) under radical conditions. For instance, the sequential bromination of a 2-methyl-4-arylthiazole at the 5-position and then at the benzylic position has been reported to yield 5-bromo-2-(bromomethyl)thiazole derivatives. nih.gov
Once the bromomethyl-thiazole is obtained, it can be readily converted to the acetonitrile through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction typically proceeds smoothly in a suitable polar aprotic solvent.
Table 2: Synthesis of Thiazole Acetonitriles from Halomethyl-Thiazole Intermediates
| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 4-(Chloromethyl)thiazole hydrochloride | Not specified | Not specified | (Thiazol-4-yl)acetonitrile | Not specified | asianpubs.org |
| 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | NaCN or KCN | Polar aprotic solvent | 2-(5-Bromo-4-(4-halophenyl)thiazol-2-yl)acetonitrile | Not specified | Implied from nih.gov |
Chemical Reactivity and Transformation Pathways of 2 5 Bromo 1,3 Thiazol 4 Yl Acetonitrile
Reactivity of the Bromo Substituent at the Thiazole (B1198619) C5 Position
The bromine atom attached to the C5 position of the thiazole ring is a key functional group that can be readily displaced or engaged in coupling reactions, providing a gateway to a variety of derivatives.
Nucleophilic Substitution Reactions with Various Reagents
While direct nucleophilic aromatic substitution on electron-rich five-membered heterocycles like thiazole can be challenging, the presence of the electron-withdrawing acetonitrile (B52724) group can facilitate such reactions. However, specific literature detailing nucleophilic substitution reactions directly on 2-(5-bromo-1,3-thiazol-4-yl)acetonitrile is limited. In analogous 5-bromothiazole (B1268178) systems, nucleophilic substitution has been achieved with various nucleophiles, typically under forcing conditions or with activation of the ring system. For instance, reactions with alkoxides, thiolates, and amines can lead to the corresponding ether, thioether, and amino derivatives. The success of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization
The bromo substituent at the C5 position is well-suited for participation in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification.
Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. Typical conditions for such a reaction would involve a palladium catalyst, a base, and a suitable solvent.
Table 1: Representative Conditions for Suzuki Coupling of 5-Bromothiazoles
| Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an organic halide. Applying this to this compound would yield 5-alkynylthiazole derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups at the C5 position of the thiazole ring. The reaction is catalyzed by a palladium complex and requires a base.
Table 3: Typical Conditions for Heck Coupling of Heteroaryl Bromides | Catalyst | Base | Solvent | Temperature (°C) | | :--- | :--- | :--- | | Pd(OAc)₂ | Et₃N | DMF | 120 | | Pd/C | K₂CO₃ | Acetonitrile | 100 |
Transformations Involving the Acetonitrile Moiety
The acetonitrile group provides another handle for chemical modification, primarily through reactions of the active methylene (B1212753) group.
Reactions of the Active Methylene Group (–CH₂CN)
The methylene group adjacent to the nitrile (–CN) is activated by the electron-withdrawing nature of the nitrile, making the protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of bond-forming reactions.
The carbanion generated from this compound can be readily alkylated by treatment with alkyl halides. This reaction allows for the introduction of a wide range of alkyl substituents at the carbon atom adjacent to the nitrile group. Similarly, acylation can be achieved using acylating agents such as acyl chlorides or anhydrides, leading to the formation of β-ketonitriles.
Table 4: General Conditions for Alkylation and Acylation of Active Methylene Compounds
| Reaction Type | Reagent | Base | Solvent |
|---|---|---|---|
| Alkylation | Alkyl halide (R-X) | NaH, K₂CO₃, or LDA | THF, DMF, Acetonitrile |
The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. This base-catalyzed reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated nitrile derivatives. These products are valuable intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules. The choice of base is crucial and can range from weak amines like piperidine (B6355638) to stronger bases depending on the reactivity of the carbonyl compound.
Table 5: Conditions for Knoevenagel Condensation
| Carbonyl Compound | Base | Solvent |
|---|---|---|
| Aromatic Aldehyde | Piperidine, Pyrrolidine | Ethanol, Toluene |
Oxidative Dimerization of Thiazolylacetonitriles
The presence of an active methylene group (–CH₂CN) in thiazolylacetonitriles facilitates oxidative dimerization reactions. While specific studies on the oxidative dimerization of this compound are not extensively documented, the reactivity of analogous thiazolylacetonitriles provides a strong precedent for this transformation. For instance, the iodination of 2-(4-arylthiazol-2-yl)acetonitriles in dimethylformamide (DMF) has been shown to yield 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. nih.gov This reaction proceeds through the probable formation of a succinonitrile (B93025) intermediate, which then undergoes dehydrohalogenation. nih.gov
This transformation highlights the propensity of the cyanomethyl group to undergo oxidation and coupling. The reaction typically results in a mixture of E- and Z-isomers of the resulting but-2-enedinitrile (B8808095) product. nih.gov A similar pathway can be postulated for this compound, where an oxidizing agent would facilitate the coupling at the carbon atom of the acetonitrile moiety.
Table 1: Oxidative Dimerization of a Model Thiazolylacetonitrile
| Reactant | Reagent | Solvent | Product |
|---|
Cyclization Reactions Leading to Fused Heterocyclic Systems
The nitrile and the adjacent active methylene group in this compound are key functional groups that can participate in cyclization reactions to form a variety of fused heterocyclic systems.
Formation of Pyrazoles and Related Annulated Structures
A versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine (B178648) and its derivatives. beilstein-journals.org Although this compound is not a β-ketonitrile itself, it can be converted into one. For example, a Claisen condensation with an appropriate ester, followed by decarboxylation, would yield a β-ketonitrile. This intermediate can then readily undergo cyclization with hydrazine.
The reaction mechanism involves an initial nucleophilic attack by the hydrazine on the ketone's carbonyl carbon to form a hydrazone. beilstein-journals.org This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.org This synthetic route provides access to 3-substituted-5-aminopyrazoles, where the substituent at the 3-position is the 5-Bromo-1,3-thiazol-4-yl group.
Synthesis of Thiazole-Fused Ring Systems
The nitrile functionality is a valuable precursor for constructing fused nitrogen-containing rings, such as a pyrimidine (B1678525) ring, onto the thiazole core. A relevant example is the synthesis of thiazolo[5,4-f]quinazolines from a 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) intermediate. jst.go.jp In this process, the nitrile group is first converted into a formimidamide by reacting with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This intermediate then undergoes a cyclization reaction, known as the Dimroth rearrangement, with an aniline (B41778) to form the fused quinazoline (B50416) ring system. jst.go.jp
This methodology demonstrates that the nitrile group of a thiazoleacetonitrile can be elaborated to form fused bicyclic and polycyclic systems. For this compound, a similar strategy could be employed. After suitable functionalization of the thiazole ring or the acetonitrile side chain to introduce a nucleophilic group, intramolecular cyclization can lead to the formation of systems like thiazolo[4,5-b]pyridines or other related fused heterocycles.
Hydrolysis and Other Nitrile Group Modifications
The nitrile group of this compound is susceptible to various chemical transformations, providing pathways to other important functional groups.
The hydrolysis of nitriles is a fundamental reaction that can be catalyzed by either acid or base. beilstein-journals.orgrsc.org Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. organic-chemistry.org This initially forms a protonated amide, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid, 2-(5-Bromo-1,3-thiazol-4-yl)acetic acid. organicreactions.org
In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. rsc.org The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. rsc.org Similar to the acid-catalyzed reaction, the resulting amide, 2-(5-Bromo-1,3-thiazol-4-yl)acetamide, can be isolated or further hydrolyzed to the carboxylic acid upon vigorous heating. organic-chemistry.org
Beyond hydrolysis, the nitrile group can undergo other significant modifications:
Reduction: Nitriles can be reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert this compound into 2-(5-Bromo-1,3-thiazol-4-yl)ethanamine. organicreactions.org
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile group. The initial reaction forms an imine anion, which upon hydrolysis yields a ketone. organicreactions.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(5-Bromo-1,3-thiazol-4-yl)propan-2-one.
Table 2: Summary of Nitrile Group Modifications
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acid/Base Hydrolysis (partial) | H₃O⁺ or OH⁻, mild conditions | Amide |
| Acid/Base Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | LiAlH₄ | Primary Amine |
General Reactivity of the Thiazole Ring System
The thiazole ring in this compound is an aromatic heterocycle, which generally confers stability. However, under certain conditions, the ring can undergo opening or rearrangement.
Ring-Opening and Rearrangement Processes
One of the characteristic reactions that leads to the cleavage of the thiazole ring is reductive desulfurization with Raney nickel. pharmaguideline.com This reagent, a fine-grained nickel-aluminum alloy, is known to catalyze the hydrogenolysis of carbon-sulfur bonds. organicreactions.orgchem-station.com Treatment of a thiazole derivative with Raney nickel typically results in the removal of the sulfur atom and saturation of the carbon atoms with hydrogen, leading to the complete degradation of the heterocyclic ring. pharmaguideline.com This reaction is a powerful tool in structural elucidation and for the synthesis of aliphatic compounds from heterocyclic precursors.
Another potential transformation for the 5-bromothiazole moiety is the "halogen dance" reaction. This is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. acs.orgnih.gov In the presence of a strong base, such as lithium diisopropylamide (LDA), a proton can be abstracted from the thiazole ring. This can lead to a series of equilibria involving halogen-metal exchange, potentially resulting in the migration of the bromine atom to a different position on the ring. jst.go.jp For instance, it is conceivable that under specific basic conditions, the bromine at the C5 position could migrate to the C2 position, which is known to be susceptible to deprotonation by strong bases. researchgate.net
Oxidation and Reduction Chemistry of the Thiazole Core
The chemical reactivity of the thiazole ring within this compound is dictated by the heteroatoms and the aromatic nature of the ring system. The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles, including oxidizing agents, while the sulfur atom can also participate in oxidative processes. Conversely, the aromaticity of the ring imparts a general stability towards reduction, requiring specific and often potent reagents to alter the core structure.
Oxidation of the Thiazole Core
The thiazole ring possesses two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation. The specific outcome of an oxidation reaction is highly dependent on the reagent and reaction conditions employed.
N-Oxidation: The nitrogen atom at the 3-position is typically the most accessible site for oxidation, leading to the formation of a stable, aromatic thiazole N-oxide. wikipedia.org This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a strong acid like trifluoroacetic acid. wikipedia.orgresearchgate.net The resulting N-oxide can exhibit altered electronic properties and reactivity compared to the parent thiazole.
S-Oxidation: Oxidation at the sulfur atom is also possible, though it disrupts the aromaticity of the ring. This leads to the formation of non-aromatic thiazole S-oxides (sulfoxides) or thiazole S,S-dioxides (sulfones). wikipedia.org The oxidation of related dihydrothiazole systems (thiazolines) to their corresponding 1,1-dioxides has been demonstrated with reagents like potassium permanganate. rsc.org However, thiazole S-oxides can be unstable and may undergo further reactions.
Oxidative Ring Cleavage: Under more forcing oxidative conditions, or through metabolic pathways, the thiazole ring can undergo cleavage. nih.gov This process can lead to the formation of acyclic products, such as thioamides and α-dicarbonyl compounds. nih.gov Studies on benzothiazoles have also shown that oxidative ring-opening can yield acylamidobenzene sulfonate esters, indicating the complete breakdown of the heterocyclic core is possible. researchgate.net
The potential oxidative pathways for the thiazole core of this compound are summarized in the table below.
| Reaction Type | Reagent(s) | Potential Product(s) of the Thiazole Core |
| N-Oxidation | m-CPBA or H₂O₂/TFA | This compound N-oxide |
| S-Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | This compound S,S-dioxide |
| Oxidative Cleavage | Harsh Oxidative Conditions | Ring-opened fragments (e.g., thioamides) |
Reduction of the Thiazole Core
The thiazole ring is generally characterized by its stability and resistance to reduction, a consequence of its aromatic character. pharmaguideline.com Mild reducing agents or standard catalytic hydrogenation conditions that reduce simple alkenes often leave the thiazole core intact. pharmaguideline.com However, specific and more powerful reducing systems can effect its transformation.
Reductive Desulfurization and Ring Cleavage: A characteristic reaction of the thiazole ring is its cleavage upon treatment with Raney Nickel. pharmaguideline.com This reagent catalyzes both hydrogenation and C-S bond cleavage (desulfurization), leading to the complete degradation of the ring system. pharmaguideline.commasterorganicchemistry.comwikipedia.org This reaction is a powerful tool for removing the thiazole moiety from a molecule.
Reductive Ring Opening: Strong dissolving metal reduction systems, such as sodium in liquid ammonia, can also induce the cleavage of the thiazole ring. researchgate.net This process typically occurs via a reductive ring-opening mechanism, leading to intermediates like substituted propenethiolates. researchgate.net
It is important to note that while the focus is on the thiazole core, other functional groups within the molecule, such as the bromine atom or the nitrile group, may also be susceptible to reduction depending on the chosen reagent and conditions. For instance, catalytic hydrogenation can sometimes lead to reductive dehalogenation.
The potential reduction pathways for the thiazole core of this compound are outlined in the table below.
| Reaction Type | Reagent(s) | Potential Product(s) of the Thiazole Core |
| Reductive Desulfurization | Raney Nickel (Raney Ni) | Acyclic, desulfurized alkane structures |
| Reductive Ring Opening | Sodium (Na) in liquid Ammonia (NH₃) | Substituted propenethiolate intermediates |
| Catalytic Hydrogenation | Platinum (Pt) or Palladium (Pd) catalysts | Generally unreactive towards the core pharmaguideline.com |
Advanced Spectroscopic and Structural Characterization of 2 5 Bromo 1,3 Thiazol 4 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the elucidation of the three-dimensional structure of molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.
For 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile, one would expect to observe distinct signals for the proton on the thiazole (B1198619) ring and the protons of the methylene (B1212753) group. The thiazole proton, being in an electron-deficient aromatic system, would likely appear at a downfield chemical shift. The methylene protons, adjacent to both the thiazole ring and the electron-withdrawing nitrile group, would also be expected to resonate at a downfield position.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Thiazole ring) | 8.5 - 9.0 | Singlet (s) |
| -CH₂- (Acetonitrile) | 3.8 - 4.2 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's chemical environment.
In the ¹³C NMR spectrum of this compound, one would anticipate signals for the three carbon atoms of the thiazole ring, the methylene carbon, and the nitrile carbon. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (N, S, Br) and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole ring) | 150 - 155 |
| C-4 (Thiazole ring) | 130 - 135 |
| C-5 (Thiazole ring) | 115 - 120 |
| -CH₂- (Acetonitrile) | 15 - 20 |
| -C≡N (Nitrile) | 115 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For this compound, a COSY spectrum would be expected to show no cross-peaks as the thiazole proton and the methylene protons are not on adjacent carbons and are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show a correlation between the methylene protons and the methylene carbon. It would also show a correlation between the thiazole proton and its attached carbon (C-2).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum would be expected to show a characteristic absorption band for the nitrile (C≡N) stretching vibration. The spectrum would also display absorptions corresponding to the C=N and C-S stretching vibrations of the thiazole ring, as well as C-H stretching and bending vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C≡N (Nitrile) stretch | 2240 - 2260 |
| C=N (Thiazole) stretch | 1600 - 1650 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ (for C₅H₄⁷⁹BrN₂S) | 202.9355 |
| [M+H]⁺ (for C₅H₄⁸¹BrN₂S) | 204.9334 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical analytical technique for the structural elucidation of synthetic compounds such as this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that helps confirm the compound's structure.
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2) separated by two mass units. This isotopic pattern is a definitive indicator of a monobrominated compound.
The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation event is the alpha-cleavage, specifically the cleavage of the bond between the thiazole ring and the acetonitrile (B52724) group, or the loss of the bromine atom. Common fragmentation patterns for aromatic halides involve the loss of the halogen radical. miamioh.edu The stable thiazole ring structure would lead to prominent aromatic fragment ions. libretexts.org
Key expected fragmentation pathways include:
Loss of the bromine radical (•Br): This would result in a significant fragment ion [M-Br]⁺.
Loss of the cyanomethyl radical (•CH₂CN): Cleavage of the C-C bond connecting the side chain to the thiazole ring would yield a brominated thiazole cation.
Cleavage of the thiazole ring: The heterocyclic ring itself can undergo cleavage, leading to smaller, characteristic fragment ions containing sulfur and nitrogen.
Loss of HBr: A rearrangement followed by the elimination of a neutral hydrogen bromide molecule can also occur. miamioh.edu
Predicted mass spectrometry data for adducts of the parent molecule can provide further confirmation of its mass. uni.lu
Table 1: Predicted Mass Spectrometry Adducts and Fragments for this compound
| Ion/Fragment Formula | Description | Predicted m/z (mass-to-charge ratio) |
| [C₅H₃BrN₂S]⁺˙ | Molecular Ion (M⁺˙) using ⁷⁹Br | 201.9 |
| [C₅H₃BrN₂S]⁺˙ | Molecular Ion (M+2) using ⁸¹Br | 203.9 |
| [C₅H₃N₂S]⁺ | Fragment from loss of •Br | 123.0 |
| [C₄H₂BrN₂S]⁺ | Fragment from loss of •CH₂CN | 162.9 |
| [M+H]⁺ | Protonated Molecule (using ⁷⁹Br) | 202.9 |
| [M+Na]⁺ | Sodiated Molecule (using ⁷⁹Br) | 224.9 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and torsional angles. The analysis of a suitable single crystal would reveal the molecule's conformation and how it packs within the crystal lattice.
For a related compound, 2-(5-bromothiophen-2-yl)acetonitrile, crystallographic analysis has shown the non-hydrogen atoms to be nearly planar. nih.gov A similar planarity would be expected for the thiazole ring and the adjacent atoms in this compound. The crystal structure would confirm the connectivity of the cyanomethyl group at the C4 position and the bromine atom at the C5 position of the thiazole ring.
Table 2: Illustrative Crystallographic Data for a Thiazole Derivative
| Parameter | Description | Typical Value/Information |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |
| Z | The number of molecules in the unit cell. | 4 |
| Bond Length (C-Br) | The distance between the carbon and bromine atoms. | ~1.85 - 1.90 Å |
| Bond Length (C=N, ring) | The length of the carbon-nitrogen double bond within the thiazole ring. | ~1.30 - 1.35 Å |
| Intermolecular Contacts | Short contacts indicating non-covalent interactions. | Potential Br···N halogen bonds (~3.0 - 3.5 Å) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for the purification and purity assessment of synthesized organic compounds like this compound. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.
Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a stationary phase of silica (B1680970) gel on an aluminum or glass plate would typically be used.
The compound is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the polar stationary phase and the less polar mobile phase. Due to the presence of the polar nitrile group and the nitrogen and sulfur heteroatoms, the compound is expected to be moderately polar. Therefore, a mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) would be appropriate. The position of the compound is visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.
Table 3: Typical TLC Parameters for this compound
| Parameter | Description | Details |
| Stationary Phase | The solid adsorbent layer. | Silica Gel 60 F₂₅₄ |
| Mobile Phase | The solvent system used for elution. | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | Method to observe the separated spots. | UV Lamp (254 nm) |
| Retention Factor (Rf) | A measure of the compound's retention. | ~0.4 - 0.6 (dependent on exact solvent ratio) |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to TLC. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile or methanol (B129727) and water. mdpi.comekb.eg The compound is dissolved in a suitable solvent, injected into the HPLC system, and passes through the column with the mobile phase under high pressure. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. A UV detector is commonly used for detection, as the thiazole ring is a strong chromophore. The purity of the sample is determined by the area of its peak relative to the total area of all peaks in the chromatogram. The retention time (t_R) under specific conditions is a characteristic identifier for the compound.
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Description | Details |
| Column | The stationary phase for separation. | C18 (Octadecylsilyl) silica gel (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | The solvent system used for elution. | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | The speed of the mobile phase. | 1.0 mL/min |
| Detector | The method of detecting the compound. | UV-Vis Diode Array Detector (DAD) at ~254 nm |
| Retention Time (t_R) | The time taken for the compound to elute. | Dependent on exact conditions, typically 3-10 minutes |
Computational and Theoretical Investigations of 2 5 Bromo 1,3 Thiazol 4 Yl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile. These methods, particularly Density Functional Theory (DFT), allow for a detailed exploration of the molecule's ground-state properties and the prediction of its chemical reactivity.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netnih.gov For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry in the ground state. researchgate.netresearchgate.net This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy.
From this optimized structure, a wealth of information can be derived. Key ground state properties that are typically calculated include:
Bond lengths and angles: Theoretical values for the distances between atoms and the angles between bonds can be precisely calculated and compared with experimental data if available.
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms, providing insight into the charge distribution across the molecule. jmaterenvironsci.com These charges help in identifying electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. nih.govresearchgate.net Different colors denote areas of varying potential, with red indicating regions of high electron density (negative potential) that are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential) prone to nucleophilic attack. researchgate.net
| Property | Description | Predicted Significance |
|---|---|---|
| Optimized Geometry | The most stable 3D arrangement of atoms. | Provides foundational data on bond lengths and angles. |
| Mulliken Atomic Charges | Distribution of electron charge among atoms. | Identifies nucleophilic and electrophilic centers within the molecule. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Visually indicates regions prone to electrophilic or nucleophilic attack. |
Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more reactive. researchgate.net FMO analysis for this compound would involve:
Calculation of HOMO and LUMO energies: These values are used to determine the HOMO-LUMO gap.
Visualization of HOMO and LUMO distributions: Mapping these orbitals reveals the specific atoms or regions of the molecule that are most involved in electron donation and acceptance, thereby predicting the likely sites for reaction. grafiati.com
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower stability. |
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Molecular modeling techniques are employed to explore the possible conformations of this compound. nih.gov
Conformational analysis involves systematically rotating the rotatable bonds in the molecule, such as the bond connecting the acetonitrile (B52724) group to the thiazole (B1198619) ring, and calculating the energy of each resulting conformation. mdpi.com This process identifies the low-energy, stable conformers and the energy barriers between them. Understanding the preferred conformation is crucial as it often represents the bioactive conformation when interacting with a biological target. researchgate.net Studies on related thiazole derivatives have demonstrated the importance of conformational preferences in determining their biological interactions. researchgate.netmdpi.com
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at the atomic level. researchgate.netresearchgate.net For this compound, theoretical calculations can be used to model its behavior in various chemical transformations. This involves identifying the transition states, which are the highest energy points along the reaction pathway, and the intermediates that may be formed. nih.gov
By calculating the activation energies associated with different potential reaction pathways, chemists can predict which reactions are most likely to occur and under what conditions. mdpi.com For instance, computational studies can elucidate the regioselectivity and stereoselectivity of cycloaddition reactions involving the thiazole ring or the nitrile group. mdpi.com
Prediction of Spectroscopic Parameters via Theoretical Calculations
Theoretical calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. nih.goveurjchem.com For this compound, these predictions are highly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. researchgate.net These theoretical values can aid in the assignment of experimental NMR spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the absorption bands observed in an IR spectrum and are associated with specific molecular vibrations, such as C-H stretches, C=N stretches of the thiazole ring, and the C≡N stretch of the nitrile group. The calculated IR spectrum can be compared with the experimental spectrum to support structural elucidation. jmaterenvironsci.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra. researchgate.netnih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions occurring within the molecule.
| Spectroscopic Technique | Predicted Parameter | Methodology | Significance |
|---|---|---|---|
| NMR | 1H and 13C Chemical Shifts | GIAO | Aids in the assignment of experimental NMR signals. |
| IR | Vibrational Frequencies | DFT | Helps in identifying characteristic functional groups. |
| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT | Provides information about electronic transitions. |
Academic and Research Applications of 2 5 Bromo 1,3 Thiazol 4 Yl Acetonitrile and Its Derivatives
Role as Key Synthetic Intermediates in Complex Molecule Synthesis
The inherent reactivity of its functional groups makes 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile a prized starting material for synthetic chemists. The bromine atom and the acetonitrile (B52724) group are particularly amenable to a wide array of chemical transformations, enabling the construction of intricate molecular architectures.
Precursors for Polyfunctionalized Heterocyclic Scaffolds
The structure of this compound is a launchpad for the synthesis of more complex, polyfunctionalized heterocyclic systems. The bromine atom at the C5 position is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, attaching various aryl, heteroaryl, or alkyl groups at this position.
The acetonitrile moiety (-CH₂CN) is also a versatile functional group. It can undergo a variety of transformations:
Hydrolysis: Conversion to carboxylic acids or amides, which can then participate in further reactions like esterification or amide bond formation.
Reduction: Reduction of the nitrile to a primary amine provides a nucleophilic site for further derivatization.
Cyclization Reactions: The active methylene (B1212753) group adjacent to the nitrile can be used in condensation reactions to form new rings fused to or substituted on the thiazole (B1198619) core.
These transformations allow for the elaboration of the initial thiazole scaffold into more complex structures, such as thieno[3,2-d]thiazoles or pyrazolo[3,4-d]thiazoles, which are of significant interest in materials science and medicinal chemistry.
| Functional Group | Reaction Type | Potential Products |
| 5-Bromo | Suzuki Coupling | 5-Aryl/Heteroaryl-thiazole derivatives |
| 5-Bromo | Sonogashira Coupling | 5-Alkynyl-thiazole derivatives |
| 4-Acetonitrile | Hydrolysis | 2-(1,3-Thiazol-4-yl)acetic acid/acetamide |
| 4-Acetonitrile | Reduction (e.g., with LiAlH₄) | 2-(1,3-Thiazol-4-yl)ethanamine |
| 4-Acetonitrile | Cyclocondensation | Fused heterocyclic systems |
Building Blocks for Libraries of Diverse Chemical Compounds
In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is crucial for screening and identifying molecules with desired properties. nih.govnih.gov this compound is an ideal building block for combinatorial chemistry and diversity-oriented synthesis. broadinstitute.orgfrontiersin.org
Starting from this single precursor, a vast library of compounds can be generated through parallel synthesis. nih.gov By systematically varying the reactants used to modify the bromo and acetonitrile groups, researchers can create a matrix of new compounds. For example, reacting the parent compound with a set of 10 different boronic acids in a Suzuki coupling, and then reacting each of the 10 products with a set of 10 different reagents that transform the nitrile group, would result in a library of 100 distinct molecules. This combinatorial approach significantly accelerates the discovery of new chemical entities with interesting biological or material properties. nih.gov
Contribution to Medicinal Chemistry Research
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous biologically active compounds and approved drugs. fabad.org.trnih.gov this compound and its derivatives are therefore of great interest in the design and development of new therapeutic agents.
Scaffold Design for Ligand Development
In ligand-based drug design, a known molecular scaffold is systematically modified to optimize its interaction with a biological target, such as a protein or enzyme. nih.gov The this compound framework provides an excellent starting point for this process. The thiazole ring itself can participate in hydrogen bonding and other non-covalent interactions within a binding site. The substituents at the 4- and 5-positions can be modified to probe the steric and electronic requirements of the target's binding pocket, enhancing binding affinity and selectivity. The bromine atom allows for the introduction of larger, more complex groups that can reach into and interact with different sub-pockets of a binding site.
Methodologies for Structure-Activity Relationship (SAR) Studies via Chemical Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net By synthesizing a series of analogues of a lead compound and evaluating their biological effects, chemists can build a model of the key pharmacophoric elements required for activity. researchgate.net
This compound is an excellent substrate for SAR studies. nih.govacademie-sciences.fr The distinct reactivity of the bromo and acetonitrile groups allows for selective and systematic modification. For example, a research program might involve:
Modification at the 5-position: Synthesizing a series of analogues where the bromine is replaced by various substituents (e.g., different aryl groups, alkyl chains, hydrogen bond donors/acceptors) to determine the optimal group for this position.
Modification of the 4-acetonitrile group: Converting the nitrile to other functional groups (amine, carboxylic acid, amide, etc.) to investigate the impact of these changes on activity.
The data from these studies help in designing more potent and selective drug candidates. researchgate.net For instance, SAR studies on thiazole derivatives have revealed that the nature and position of substituents can dramatically influence their antimicrobial or anticancer activities. nih.govnih.gov
Development of Catalytic Agents and Ligands
The field of catalysis relies heavily on the design of ligands that can coordinate to a metal center and modulate its reactivity. Thiazole-containing molecules are effective ligands due to the presence of the nitrogen atom, which can donate its lone pair of electrons to a metal. cdnsciencepub.comorientjchem.org
Derivatives of this compound can be designed to act as ligands for transition metal catalysts. The thiazole nitrogen is a primary coordination site. Furthermore, the acetonitrile nitrogen can also participate in metal coordination, potentially allowing the molecule to act as a bidentate ligand. By modifying the substituents on the thiazole ring, the electronic properties of the ligand can be fine-tuned, which in turn influences the activity and selectivity of the metal catalyst. cdnsciencepub.comresearchgate.net
Potential in Materials Science and Organic Optoelectronics
While direct and specific research focusing on this compound in the fields of materials science and organic optoelectronics is not extensively documented in current literature, an analysis of its constituent chemical moieties suggests a theoretical potential for its application as a building block in the development of novel functional materials. The interest in this and similar compounds stems from the well-established electronic properties of the thiazole ring system, which is a key component in a variety of organic semiconductors. nih.gov
Thiazole and its derivatives, such as thiazolothiazole and benzobisthiazole, are recognized as electron-accepting heterocycles. nih.govresearchgate.net This characteristic is attributed to the electron-withdrawing nature of the imine (C=N) bond within the ring structure. researchgate.net Consequently, the thiazole core has been widely incorporated into small molecules and polymers designed for use in organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
The potential utility of this compound in this domain can be inferred by examining its distinct structural features: the thiazole core, the bromo substituent, and the acetonitrile group.
Table 1: Functional Analysis of this compound for Materials Science Applications
| Structural Component | Potential Function in Organic Electronics |
|---|---|
| 1,3-Thiazole Ring | Acts as an electron-deficient (n-type) core, facilitating electron transport. Lowers the LUMO energy level of the molecule, enhancing electron injection and transport capabilities. Provides thermal and chemical stability to the molecular scaffold. mdpi.com |
| Bromo Substituent | Serves as a versatile reactive site for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Stille coupling) to synthesize extended π-conjugated systems, oligomers, or polymers. Influences molecular packing and intermolecular interactions (e.g., halogen bonding) in the solid state, which can impact charge carrier mobility. Modifies the electronic properties and energy levels (HOMO/LUMO) of the molecule through inductive effects. wikipedia.org |
| Acetonitrile Group | The cyano (-C≡N) function is a potent electron-withdrawing group, which can further lower the LUMO energy level, potentially making the material suitable for n-type semiconductor applications. Can influence the photophysical properties, including fluorescence and phosphorescence characteristics. |
The bromine atom at the 5-position is particularly significant from a synthetic chemistry perspective. It provides a reactive handle that allows for the molecule to be used as a monomer or intermediate in the synthesis of more complex, high-performance materials. For instance, it can be readily replaced through palladium-catalyzed cross-coupling reactions to link the thiazole unit to other aromatic or heterocyclic systems, thereby extending the π-conjugation. This is a fundamental strategy in the design of materials with tailored band gaps and charge transport properties for optoelectronic applications.
Furthermore, the combination of the electron-accepting thiazole ring and the strongly electron-withdrawing cyano group could result in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This is a desirable characteristic for electron-transporting materials used in OLEDs and n-channel OFETs.
While this compound itself has not been characterized for these purposes, other thiazole-based derivatives have demonstrated significant promise in optoelectronic devices, underscoring the potential of this class of compounds.
Table 2: Examples of Thiazole Derivatives in Organic Optoelectronics Research
| Compound Class | Application | Key Findings |
|---|---|---|
| Thiazolo[5,4-d]thiazole (TzTz) Derivatives | Organic Light-Emitting Diodes (OLEDs) | Employed as electron-accepting units in donor-acceptor-donor (D-A-D) architectures, leading to efficient blue-light emitters with high external quantum efficiencies. acs.org |
| Isatin–Thiazole Hybrids | White Organic Light-Emitting Devices (WOLEDs) | Certain derivatives exhibit white light emission in the solid state with large Stokes shifts, making them promising materials for single-component white light emitters. researchgate.net |
| Benzothiazole (B30560) Derivatives | Organic Light-Emitting Diodes (OLEDs) | Theoretical studies show that modifying benzothiazole structures can modulate and improve electronic and optical properties for use in OLEDs. researchgate.net |
| 2-(9-(2-ethylhexyl)-9H-carbazol-3-yl)benzo[d]thiazole | Warm White LEDs | Used as a ligand to create an iridium(III) coordination polymer that acts as a red-emitting phosphor, successfully converting cold white LEDs to warm white light. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with bromination of the thiazole ring followed by acetonitrile functionalization. Key steps include:
- Bromination : Use electrophilic brominating agents (e.g., NBS) under controlled temperatures (0–25°C) to avoid over-substitution.
- Cyanation : Employ palladium-catalyzed cross-coupling or nucleophilic substitution with cyanide sources (e.g., KCN or CuCN).
- Optimization : Solvent choice (e.g., acetonitrile or DMF) and catalysts (e.g., Pd(PPh₃)₄) significantly impact yield. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5, acetonitrile at C4). IR spectroscopy verifies C≡N stretching (~2250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 279.15568 (C₁₁H₇BrN₂S) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.
- First Aid : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. What strategies are effective for functionalizing the thiazole ring to enhance bioactivity?
- Electrophilic Aromatic Substitution : Introduce electron-withdrawing groups (e.g., nitro or sulfonyl) at C2/C5 to modulate electronic properties.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to attach aryl/heteroaryl groups at the bromine position. Use Pd(OAc)₂ and SPhos ligand in THF/water .
- Bioisosteric Replacement : Substitute the bromine atom with trifluoromethyl or azide groups to improve pharmacokinetic properties .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C5 bromine is susceptible to SNAr due to electron-deficient thiazole ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis. Software like AutoDock Vina can predict binding affinities .
Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
- Challenges : Low solubility in common solvents (e.g., hexane) and tendency to form polymorphs.
- Crystallization Tips : Use slow evaporation in DMSO/EtOH mixtures.
- SHELX Applications : SHELXL refines X-ray data to resolve atomic positions, while SHELXD assists in solving phase problems for twinned crystals. Validate structures using R-factors (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
